

impact of annealing temperature on Acetamidinium perovskite morphology

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Compound of Interest

Compound Name: Acetamidinium

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Technical Support Center: Acetamidinium Perovskite Film Fabrication

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of annealing temperature on the morphology of **acetamidinium** (formamidinium, FA) based perovskite films.

Frequently Asked Questions (FAQs)

Q1: Why is my **acetamidinium**-based perovskite film yellow or light brown instead of dark brown/black after annealing?

A1: A yellow-colored film indicates the presence of the non-perovskite hexagonal phase (δ -FAPbI₃), also known as the "yellow phase". The desired dark, photoactive perovskite phase is the trigonal α -FAPbI₃. This issue typically arises from an annealing temperature that is too low or an annealing time that is too short to induce the complete δ -to- α phase transition.[1][2] Formamidinium lead iodide generally requires a higher annealing temperature to form the α -phase compared to its methylammonium counterpart.[3]

Q2: What is the typical optimal annealing temperature for FA-based perovskites?

A2: The optimal annealing temperature is highly dependent on the specific perovskite composition (e.g., mixed cations/halides), solvent system, and deposition method. However, for pure FAPbI₃, temperatures are often in the range of 150-170 °C. For mixed-cation perovskites

like $(\text{FAPbI}_3)_{1-x}(\text{MAPbBr}_3)_x$, optimal temperatures have been reported around 135 °C.[4] It is crucial to perform an optimization study for your specific system, as temperatures that are too high can cause decomposition.[5][6]

Q3: How does annealing time affect the film morphology?

A3: Annealing time is as critical as temperature. Insufficient time will lead to incomplete solvent evaporation and an incomplete δ -to- α phase transition.[7] Conversely, prolonged annealing, especially at high temperatures, can cause the perovskite to decompose into lead iodide (PbI_2) and volatile organic components, which is detrimental to device performance.[5][8] Some researchers utilize high-temperature, short-duration "flash annealing" to accelerate crystallization and solvent removal while minimizing decomposition.[5][9]

Q4: Can I stabilize the desired α -phase at lower annealing temperatures?

A4: Yes, strategies exist to stabilize the α -phase at lower temperatures. One method involves modifying the precursor stoichiometry, for instance, by using a slight excess of formamidinium iodide (FAI).[1][10] Another common and effective approach is the incorporation of other cations like methylammonium (MA^+) or cesium (Cs^+) to form mixed-cation perovskites, which are more structurally stable in the α -phase.[1]

Troubleshooting Guide

Issue Encountered	Potential Causes	Recommended Solutions
Film has pinholes or poor surface coverage.	1. Incomplete conversion to the α -phase at low annealing temperatures.[4] 2. Rapid crystallization leading to voids. 3. Inhomogeneous precursor solution or poor wetting on the substrate.	1. Increase the annealing temperature and/or time to promote grain growth and create a denser film.[4] 2. Introduce additives or use solvent engineering (e.g., anti-solvent dripping) to control the crystallization rate. 3. Ensure proper substrate cleaning and surface treatment. A dynamic dipping or stirring process during fabrication can also help reduce pinholes.[11]
Presence of PbI_2 peaks in the XRD spectrum.	1. Annealing temperature is too high, causing thermal decomposition of the perovskite.[5][6] 2. Non-stoichiometric precursor solution (PbI_2 rich).	1. Systematically decrease the annealing temperature or reduce the annealing time.[6] 2. Carefully check the molar ratios of your precursors. A slight excess of the organic halide is sometimes used to compensate for sublimation.
Small grain size and high density of grain boundaries.	1. Annealing temperature is too low to provide sufficient thermal energy for grain growth.[7] 2. Very rapid nucleation due to fast solvent evaporation.	1. Gradually increase the annealing temperature to promote grain coarsening.[8] 2. Employ solvent vapor annealing (SVA) or use solvents with higher boiling points to slow down the crystallization process and allow for larger grain formation. [12][13]
Inconsistent results between batches.	1. Poor control over the annealing atmosphere (e.g., humidity). 2. Temperature	1. Perform annealing in a controlled environment, such as a nitrogen-filled glovebox,

variations across the hotplate. 3. Aging of precursor solutions. to minimize exposure to moisture. 2. Calibrate your hotplate to ensure uniform and accurate temperature. 3. Always use freshly prepared precursor solutions for best results.

Data Summary: Annealing Temperature Effects

The following tables summarize quantitative data from literature on the effect of annealing temperature on perovskite film properties and corresponding solar cell performance.

Table 1: Impact of Annealing Temperature on (FAPbI₃)_{0.8}(MAPbBr₃)_{0.2} Film Properties

Annealing Temp. (°C)	PL Peak Position (nm)	Jsc (mA/cm ²)	Voc (V)	Fill Factor (%)	Efficiency (%)
75	762.1	18.9	0.81	55.1	8.4
105	770.8	19.5	0.84	60.3	9.9
135	775.3	20.6	0.88	65.9	12.0
175	782.5	19.8	0.86	62.1	10.6

Data extracted from a study on mixed-cation perovskites, demonstrating an optimal temperature at 135 °C.[\[4\]](#)

Table 2: Influence of Annealing Temperature on MAPbI₃ Crystallite Size and Optical Properties

Annealing Temp. (°C)	Crystallite Size (nm)	Optical Bandgap (eV)	Notes
< 100	-	1.60	Incomplete crystallization.
100	-	1.59	Optimal condition for balancing crystallinity and decomposition.
130	-	1.59	Onset of thermal decomposition into PbI_2 observed. [5]
150	-	1.59	Significant PbI_2 formation.
200	-	1.58	Flash annealing at this temperature for a very short time (1.5 min) yielded high efficiency. [5]

Although this data is for MAPbI_3 , the trend of initial improvement followed by decomposition at higher temperatures is a general characteristic of hybrid perovskites.[\[5\]](#)[\[14\]](#)

Experimental Protocols

Protocol 1: General One-Step Spin-Coating and Thermal Annealing of FA-based Perovskite

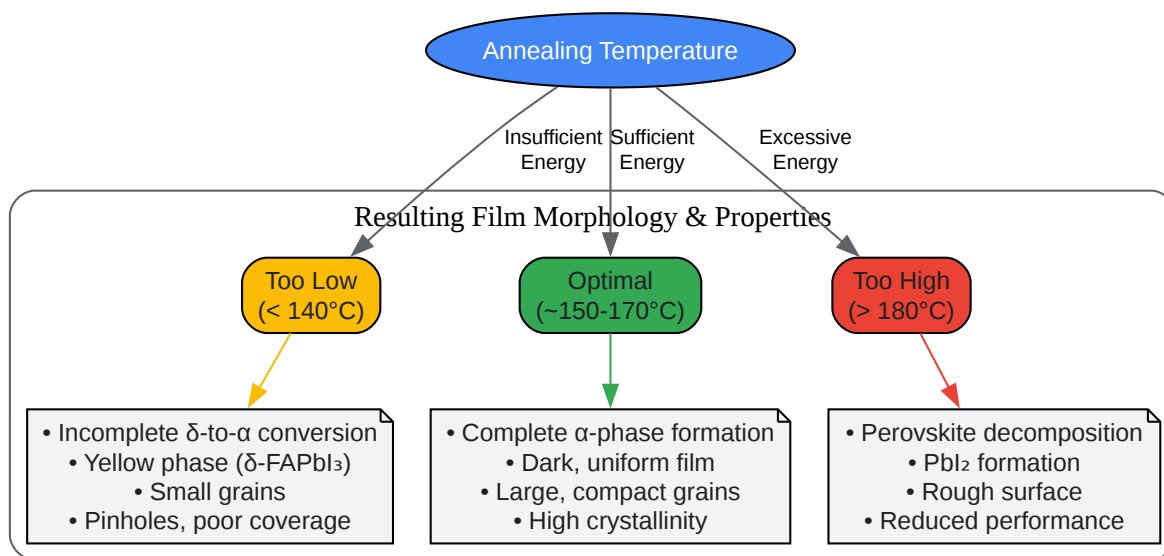
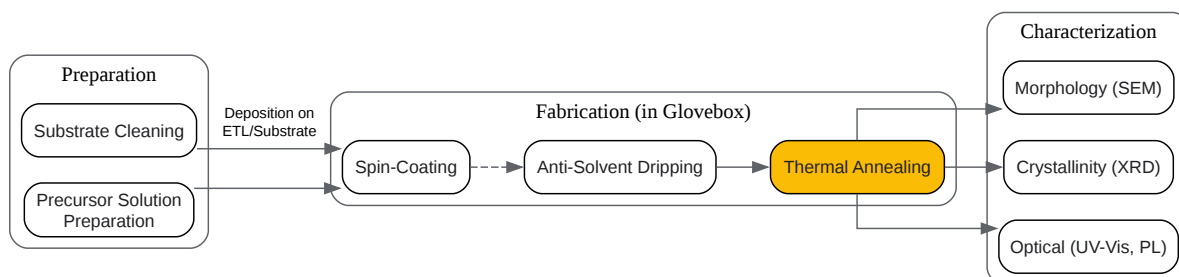
This protocol provides a general methodology for fabricating an **acetamidinium**-based perovskite film. Note: Specific precursor concentrations, spin speeds, and temperatures should be optimized for your particular perovskite composition and desired thickness.

- Substrate Preparation:
 - Clean substrates (e.g., FTO/glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the subsequent layer (e.g., electron transport layer like TiO_2).
- Perovskite Precursor Solution Preparation:
 - Prepare the precursor solution inside a nitrogen-filled glovebox. For example, dissolve FAI and PbI_2 in a molar ratio (e.g., 1:1) in a co-solvent like DMF:DMSO (e.g., 4:1 v/v).
 - Stir the solution at a moderate temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution.
 - Filter the solution through a 0.22 μm PTFE syringe filter before use.
- Film Deposition:
 - Transfer the prepared substrates into the glovebox.
 - Deposit the precursor solution onto the substrate.
 - Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, followed by 4000 rpm for 30s).
 - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.
- Annealing:
 - Immediately transfer the substrate onto a pre-calibrated hotplate inside the glovebox.
 - Anneal the film at the desired temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). The film should change color from yellow to dark brown/black.
 - After annealing, remove the film from the hotplate and allow it to cool to room temperature before depositing subsequent layers.

Visual Guides

Below are diagrams illustrating key experimental and logical workflows.



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References

- 1. Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lioz.etgar.huji.ac.il [lioz.etgar.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH₃NH₃PbI₃-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Dynamic Growth of Pinhole-Free Conformal CH₃NH₃PbI₃ Film for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

Email: info@benchchem.com